molecular formula C13H14N2 B2917797 4-Pyrrolidin-1-ylquinoline CAS No. 46384-61-6

4-Pyrrolidin-1-ylquinoline

Cat. No.: B2917797
CAS No.: 46384-61-6
M. Wt: 198.269
InChI Key: KMHBJKGSMYLCDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Pyrrolidin-1-ylquinoline is a heterocyclic compound that combines the structural features of pyrrolidine and quinoline Pyrrolidine is a five-membered nitrogen-containing ring, while quinoline is a bicyclic structure consisting of a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyrrolidin-1-ylquinoline can be achieved through various methods. One common approach involves the cyclization of aniline derivatives with β-ketoesters, followed by functionalization to introduce the pyrrolidine ring. The Skraup synthesis is another classical method used to construct the quinoline scaffold, involving the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols are often employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Pyrrolidin-1-ylquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinoline derivatives .

Scientific Research Applications

4-Pyrrolidin-1-ylquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Pyrrolidin-1-ylquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline moiety can intercalate with DNA, inhibiting topoisomerase enzymes and leading to the disruption of DNA replication and transcription. This mechanism is similar to that of other quinoline-based drugs, such as fluoroquinolones .

Comparison with Similar Compounds

    Pyrrolidine: A five-membered nitrogen-containing ring used in various bioactive compounds.

    Quinoline: A bicyclic structure with a wide range of applications in medicinal chemistry.

    Isoquinoline: Similar to quinoline but with a different arrangement of the nitrogen atom in the ring.

Uniqueness: 4-Pyrrolidin-1-ylquinoline is unique due to the combination of the pyrrolidine and quinoline moieties, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in drug design and synthesis .

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific fields.

Properties

IUPAC Name

4-pyrrolidin-1-ylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-2-6-12-11(5-1)13(7-8-14-12)15-9-3-4-10-15/h1-2,5-8H,3-4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMHBJKGSMYLCDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.